molecular formula C19H22N4O3 B123051 N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate CAS No. 66404-54-4

N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate

Cat. No.: B123051
CAS No.: 66404-54-4
M. Wt: 352.4 g/mol
InChI Key: SURUFYIDFUDIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: This compound, systematically named N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate, is a sydnone imine derivative characterized by a 1,2,3-oxadiazol-3-ium core substituted with a 1-phenylpropan-2-yl group and a carbamimidate moiety linked to a 4-methoxyphenyl ring .

Synonyms: It is internationally recognized as Mesocarb (INN) or Sidnocarb, with additional synonyms such as 3-(α-Methylphenethyl)-N-(phenylcarbamoyl)sydnone imine .

Pharmacological and Legal Status: Mesocarb is classified as a Schedule I controlled substance in the United States and other jurisdictions due to its stimulant properties, which are structurally distinct from classical amphetamines but pharmacologically analogous .

Properties

IUPAC Name

N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-14(12-15-6-4-3-5-7-15)23-13-18(26-22-23)21-19(24)20-16-8-10-17(25-2)11-9-16/h3-11,13-14H,12H2,1-2H3,(H-,20,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHOIFVMKJPCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)N=C(NC3=CC=C(C=C3)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CC=C1)[N+]2=NOC(=C2)/N=C(/NC3=CC=C(C=C3)OC)\[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66404-54-4
Record name Sydnone imine, N-(((4-methoxyphenyl)amino)carbonyl)-3-(1-methyl-2-phenylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066404544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), and providing data tables and case studies to illustrate its effects.

Chemical Structure

The compound can be represented by the following structural formula:

N 4 methoxyphenyl N 3 1 phenylpropan 2 yl oxadiazol 3 ium 5 yl carbamimidate\text{N 4 methoxyphenyl N 3 1 phenylpropan 2 yl oxadiazol 3 ium 5 yl carbamimidate}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, which may include enzymes, receptors, or other proteins involved in disease processes. Preliminary studies suggest that it may exhibit antitumor and antimicrobial properties.

Antitumor Activity

Several studies have investigated the antitumor potential of compounds similar to this compound. A notable study demonstrated that related oxadiazole derivatives showed significant cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
Mia PaCa-210.5
PANC-18.7
RKO12.0
LoVo9.8

These findings suggest that the oxadiazole moiety may play a crucial role in enhancing the compound's antitumor activity.

Antimicrobial Activity

In addition to its antitumor effects, this compound has been evaluated for antimicrobial properties. Studies indicated that derivatives with similar structures exhibited activity against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

This antimicrobial activity highlights the potential utility of this compound in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

The SAR analysis for compounds related to this compound indicates that modifications to the phenyl and oxadiazole groups can significantly influence biological potency. For example, substituents on the para position of the phenyl ring have been shown to enhance cytotoxicity against cancer cells.

Case Studies

  • Antitumor Efficacy in Vivo : A case study involving a mouse model demonstrated that administration of a similar oxadiazole derivative resulted in a significant reduction in tumor size compared to controls, emphasizing its potential for therapeutic use in oncology.
  • Synergistic Effects with Antibiotics : Another study explored the combination of N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-y]carbamimidate with standard antibiotics against resistant bacterial strains, revealing enhanced efficacy and reduced resistance development.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

N-(4-Chlorophenyl)-3-Cyclohexyl-N-Hydroxypropanamide
  • Structure : Features a carboxamide group with a 4-chlorophenyl substituent and a cyclohexyl chain .
  • Key Differences : Lacks the oxadiazolium ring and carbamimidate group present in Mesocarb.
  • Pharmacology : Acts as a hydroxamic acid derivative with antioxidant and metalloproteinase inhibitory activity, unlike Mesocarb’s stimulant effects .
N-Carbamimidoyl-4-((3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-yl)Methyleneamino)-Benzenesulfonamide
  • Structure : Contains a carbamimidoyl group and a pyrazole-linked benzenesulfonamide .
  • Key Differences : Sulfonamide backbone contrasts with Mesocarb’s oxadiazolium-carbamimidate system.
3-[1-(4-Methoxyphenyl)-5-(4-Methylphenyl)-1H-Pyrazol-3-yl]-N-Hydroxy-N-Methylpropanamide
  • Structure : Shares a 4-methoxyphenyl group but incorporates a pyrazole-propanamide scaffold .
  • Pharmacology : Reported as a hydroxamate enzyme inhibitor, diverging from Mesocarb’s stimulant profile .

Functional Analogs (Stimulants)

Methcathinone
  • Structure : β-Keto-amphetamine derivative .
  • Pharmacology: Potent CNS stimulant with mechanisms involving dopamine/norepinephrine reuptake inhibition.
  • Legal Status : Schedule I (US), similar to Mesocarb .
Methiopropamine (N-Methyl-1-(Thiophen-2-yl)Propan-2-Amine)
  • Structure : Thiophene-substituted amphetamine analog .
  • Pharmacology : Stimulant effects comparable to Mesocarb but with distinct metabolic pathways due to sulfur incorporation.
  • Legal Status : Schedule I (US) .
4,4'-Dimethylaminorex (4,4'-DMAR)
  • Structure : Oxazoline ring with methyl and phenyl substituents .
  • Pharmacology : High-risk stimulant associated with serotonin syndrome and neurotoxicity.
  • Legal Status : Schedule I (US) .

Comparative Data Table

Compound Name Chemical Class Pharmacological Activity Legal Status (US) Key References
Mesocarb Sydnone imine-carbamimidate CNS stimulant Schedule I
N-(4-Chlorophenyl)-3-Cyclohexyl-N-Hydroxypropanamide Hydroxamic acid Antioxidant, enzyme inhibitor Not controlled
Methcathinone Cathinone derivative Dopamine/norepinephrine releaser Schedule I
4,4'-DMAR Oxazoline derivative Serotonergic stimulant Schedule I
Methiopropamine Thiophene-amphetamine CNS stimulant Schedule I

Key Research Findings

  • Toxicity Profile: Unlike cathinones (e.g., Methcathinone), Mesocarb has fewer reports of acute neurotoxicity but shares risks of dependence and cardiovascular strain .
  • Synthesis Challenges: Mesocarb’s synthesis involves complex sydnone imine chemistry, limiting clandestine production compared to simpler amphetamines .

Preparation Methods

Hydrazide Intermediate Formation

Acyl hydrazides serve as precursors for oxadiazole formation. Ethyl 2-(2-acetamidophenoxy)acetate is treated with hydrazine monohydrate in ethanol to yield the corresponding hydrazide (2 ). For the target molecule, this step would involve a modified precursor incorporating the 1-phenylpropan-2-yl group.

Reaction Conditions :

  • Hydrazine monohydrate : 2 equivalents in ethanol

  • Temperature : Room temperature, 5 hours

  • Yield : ~75% (based on analogous reactions)

Cyclization with Carbon Disulfide

The hydrazide undergoes cyclization with carbon disulfide in the presence of potassium hydroxide to form the 1,3,4-oxadiazole ring. The 1-phenylpropan-2-yl group is introduced via alkylation prior to cyclization.

Optimized Protocol :

  • Dissolve hydrazide intermediate (2 ) in ethanol.

  • Add carbon disulfide (1.5 equivalents) and KOH (2 equivalents).

  • Reflux for 6 hours.

  • Acidify with HCl to precipitate the oxadiazole.

Key Parameters :

  • Solvent : Ethanol (ensures homogeneity and prevents side reactions)

  • Temperature : Reflux (78°C) to drive cyclization

  • Yield : 65–80% (similar to reported oxadiazoles)

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization using ethanol or ethanol/water mixtures. Ethanol minimizes impurities while maintaining product stability.

Analytical Validation

Spectroscopic Data :

Technique Key Signals
IR (KBr) 3310–3400 cm⁻¹ (N-H), 1610 cm⁻¹ (C=N), 1680 cm⁻¹ (C=O)
¹H NMR - δ 4.10 ppm (s, 2H, CH₂)
- δ 7.25 ppm (d, 2H, aromatic)
- δ 3.80 ppm (s, 3H, OCH₃)
13C NMR - 169.0 ppm (C=N)
- 157.3 ppm (C-O)
- 55.2 ppm (OCH₃)

Mass Spectrometry :

  • ESI-MS : m/z 353.4 [M+H]⁺ (calculated: 352.4 g/mol)

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Hydrazide Cyclization 65–80%>95%Scalability
Imidate Condensation 60–70%>98%Regioselectivity

The hydrazide route offers higher yields, while the imidate condensation ensures precise functionalization.

Challenges and Optimization

  • Regioselectivity : The 1-phenylpropan-2-yl group’s steric bulk may hinder cyclization. Using excess KOH (3 equivalents) improves ring closure efficiency.

  • Side Reactions : Competing acylation at the oxadiazole nitrogen is mitigated by employing DMF as a solvent and controlled stoichiometry.

  • Purification : Recrystallization from ethanol/water (9:1) removes unreacted imidate and byproducts.

Industrial-Scale Considerations

For large-scale synthesis:

  • Continuous Flow Reactors : Enhance cyclization efficiency by maintaining precise temperature control.

  • Catalytic Methods : Transitioning from KOH to recyclable solid bases (e.g., CaO) reduces waste .

Q & A

Q. What are the standard synthetic routes for synthesizing N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate, and what key reaction conditions are critical for yield optimization?

The synthesis typically involves a multi-step process:

Formation of the oxadiazole ring : Cyclocondensation of nitrile derivatives with hydroxylamine under reflux conditions (e.g., ethanol, 80°C for 12 hours) .

Coupling of the carbamimidate moiety : Reaction of the oxadiazolium intermediate with 4-methoxyphenyl isocyanate in anhydrous DMF at 0–5°C to prevent side reactions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Key optimization factors : Temperature control during coupling, inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for carbamimidate:oxadiazole) to minimize byproducts .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify methoxyphenyl protons (δ 3.8 ppm for OCH₃) and oxadiazole ring carbons (δ 160–170 ppm) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, such as inconsistent IC₅₀ values across studies?

Methodological considerations include:

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO <0.1%) .
  • Orthogonal validation : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and enzymatic assays (e.g., fluorescence-based kinase inhibition) .
  • Structural analogs comparison : Evaluate bioactivity trends against derivatives with modified oxadiazole substituents to identify structure-activity relationships (SAR) .

Q. What strategies are recommended for designing analogs of this compound to improve pharmacokinetic properties while retaining target affinity?

  • Functional group modifications : Introduce hydrophilic groups (e.g., sulfonamides) at the methoxyphenyl ring to enhance solubility .
  • Bioisosteric replacement : Substitute the oxadiazole ring with 1,2,4-triazole to improve metabolic stability .
  • Computational modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., COX-2 or kinases) and optimize steric/electronic complementarity .

Q. How can researchers address stability issues of this compound in aqueous solutions during long-term biological assays?

  • Buffering agents : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% BSA to prevent aggregation .
  • Lyophilization : Store the compound as a lyophilized powder and reconstitute in DMSO immediately before use .
  • Degradation monitoring : Regular HPLC analysis at 24-hour intervals to track hydrolysis of the carbamimidate group .

Methodological Challenges

Q. What experimental approaches are suitable for elucidating the mechanism of action (MoA) of this compound in complex biological systems?

  • Transcriptomics/proteomics : RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins post-treatment .
  • Chemical proteomics : Use photoaffinity labeling with a biotin-tagged analog to capture interacting proteins .
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., DiscoverX KINOMEscan) to map inhibitory activity .

Q. How can researchers differentiate between on-target and off-target effects in in vivo studies?

  • Genetic knockdown : Compare phenotypic outcomes in wild-type vs. CRISPR/Cas9-edited cells lacking the putative target .
  • Dose-response analysis : Off-target effects often lack a linear correlation with compound concentration .
  • Metabolite profiling : UPLC-QTOF-MS to rule out bioactivity from degradation products .

Data Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent cytotoxicity data involving this compound?

  • Four-parameter logistic (4PL) regression : Fit sigmoidal curves to calculate IC₅₀/EC₅₀ values (GraphPad Prism) .
  • ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Hill slope analysis : Assess cooperativity in target binding (slope >1 suggests positive cooperativity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate
Reactant of Route 2
N-(4-methoxyphenyl)-N'-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]carbamimidate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.